molecular formula C8H11N B1335104 Di-but-2-ynyl-amine CAS No. 53146-06-8

Di-but-2-ynyl-amine

Cat. No.: B1335104
CAS No.: 53146-06-8
M. Wt: 121.18 g/mol
InChI Key: NSSUYRUVVPJZGI-UHFFFAOYSA-N
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Description

Di-but-2-ynyl-amine, also known as N,N-di(but-2-yn-1-yl)amine, is an organic compound with the molecular formula C8H11N. It is characterized by the presence of two but-2-ynyl groups attached to a central amine nitrogen atom.

Mechanism of Action

The reaction of (3-phenylprop-2-ynyl)(prop-2-ynyl)sulfane led to a 1:1 diastereoisomeric mixture of 2-styrylthiophene in 70% yield, through a mechanism involving the formation of diallenyl sulfide as an intermediate .

Safety and Hazards

Di-but-2-ynyl-amine is flammable and vaporizes easily . It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It also poses a risk to aquatic life .

Future Directions

While specific future directions for Di-but-2-ynyl-amine are not mentioned in the retrieved sources, the compound’s potential applications in various fields such as proteomics research are suggested . Further studies could explore these applications and develop new synthesis methods or applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-but-2-ynyl-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with but-2-ynyl halides. For instance, the reaction of but-2-ynyl bromide with a secondary amine under basic conditions can yield this compound. The reaction typically requires a solvent such as acetonitrile and a base like sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Di-but-2-ynyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Di-but-2-ynyl-amine is unique due to the presence of two but-2-ynyl groups, which confer distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry for constructing novel compounds and materials .

Properties

IUPAC Name

N-but-2-ynylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUYRUVVPJZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389850
Record name Di-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53146-06-8
Record name Di-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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